Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate
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Overview
Description
Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound with a complex structure that includes an indene moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the reaction of 4,6-dimethyl-2,3-dihydro-1H-indene with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the ethyl acetate group.
4,6-Dimethyl-2,3-dihydro-1H-indene: Similar structure but without the acetate functionality.
Ethyl 2-(3-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide): Contains an indole moiety and is used for its antiviral properties.
Uniqueness: Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
62677-69-4 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 2-(4,6-dimethyl-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O2/c1-4-17-15(16)9-12-5-6-13-11(3)7-10(2)8-14(12)13/h7-9H,4-6H2,1-3H3 |
InChI Key |
KHJONLGAQFDLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C(C=C(C=C12)C)C |
Origin of Product |
United States |
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